N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves the condensation of naphthalen-1-ylmethylideneamine with a suitable pyrazole derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylideneamino-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, while reduction may produce the corresponding alcohol derivative .
Scientific Research Applications
N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide: Another pyrazole derivative with similar biological activities.
N-methyl-substituted pyrazole carboxamide: Known for its antiproliferative activities.
Pyrazole-thiazole carboxamide: Exhibits fungicidal activity.
Uniqueness
N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its specific structural features, such as the naphthalen-1-ylmethylideneamino group, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C18H16N4O |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O/c23-18(17-15-9-4-10-16(15)20-21-17)22-19-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)(H,22,23)/b19-11+ |
InChI Key |
GRKVVHYINHGWHO-YBFXNURJSA-N |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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